molecular formula C21H29Cl2NO3 B6068372 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride

3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride

Cat. No. B6068372
M. Wt: 414.4 g/mol
InChI Key: GNBNQBSVNBGLJV-UHFFFAOYSA-N
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Description

3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride, also known as ACPA, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ACPA belongs to the class of compounds known as CB1 receptor antagonists and has been found to exhibit promising results in various scientific studies.

Mechanism of Action

3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride acts as a CB1 receptor antagonist, which means it blocks the activity of the CB1 receptor. The CB1 receptor is a type of cannabinoid receptor found in the brain and other parts of the body. It is involved in various physiological processes such as pain sensation, appetite, and mood regulation. By blocking the activity of the CB1 receptor, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can modulate these physiological processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been shown to have various biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation and neurodegeneration. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to have neuroprotective effects by reducing oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has also been found to have high selectivity and potency for the CB1 receptor. However, there are also limitations to using 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect its efficacy. Additionally, 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride can have off-target effects on other receptors, which can complicate data interpretation.

Future Directions

There are several future directions for the research on 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride. One potential direction is to explore its potential therapeutic applications in other disease models such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride to optimize its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride on inflammation and neurodegeneration.

Synthesis Methods

The synthesis of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride involves the reaction between 2-adamantanamine and 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by recrystallization to obtain the hydrochloride salt form of 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride.

Scientific Research Applications

3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 3-(2-adamantylamino)propyl (4-chlorophenoxy)acetate hydrochloride has been found to be effective in the treatment of chronic pain, neuropathic pain, and inflammation-related disorders.

properties

IUPAC Name

3-(2-adamantylamino)propyl 2-(4-chlorophenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClNO3.ClH/c22-18-2-4-19(5-3-18)26-13-20(24)25-7-1-6-23-21-16-9-14-8-15(11-16)12-17(21)10-14;/h2-5,14-17,21,23H,1,6-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBNQBSVNBGLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NCCCOC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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